molecular formula C10H7N3O B148950 Imidazo[1,2-a]quinoxalin-4(5h)-one CAS No. 133307-45-6

Imidazo[1,2-a]quinoxalin-4(5h)-one

Cat. No.: B148950
CAS No.: 133307-45-6
M. Wt: 185.18 g/mol
InChI Key: YTEOFXCKOQBQRA-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the class of imidazoquinoxalines. This compound is characterized by a fused ring system consisting of an imidazole ring and a quinoxaline ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-a]quinoxalin-4(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of 2-aminobenzimidazole with 1,2-diketones or α-haloketones. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of quinoxaline derivatives.

    Reduction: Formation of reduced imidazoquinoxaline derivatives.

    Substitution: Formation of substituted imidazoquinoxaline derivatives with various functional groups.

Scientific Research Applications

Imidazo[1,2-a]quinoxalin-4(5H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Imidazo[1,2-a]quinoxalin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with a similar fused ring system but with a pyrimidine ring instead of a quinoxaline ring.

    Imidazo[1,5-a]quinoxaline: A related compound with a different ring fusion pattern.

    Quinoxaline: A simpler compound with only the quinoxaline ring system.

Uniqueness: Imidazo[1,2-a]quinoxalin-4(5H)-one is unique due to its specific ring fusion pattern and the presence of both imidazole and quinoxaline rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5H-imidazo[1,2-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-10-9-11-5-6-13(9)8-4-2-1-3-7(8)12-10/h1-6H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEOFXCKOQBQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=NC=CN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576583
Record name Imidazo[1,2-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133307-45-6
Record name Imidazo[1,2-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10 (2 g, 9.75 mmol) is solubilized in N,N-dimethylacetamide (DMA) (80 ml) before adding sodium hydride (NaH 60% by weight) (1.5 g, 62 mmol). The mixture thus obtained is carried at reflux for 15 h. The reaction is monitored by TLC, eluent: MeOH/CH2Cl2 (10/90). This not being complete, 2 equivalents of NaH are added. The mixture is left at reflux for 30 h. Once the reaction is complete, the mixture is concentrated under vacuum, then to the dry residue are added water and a saturated ammonium chloride aqueous solution. A brown precipitate is formed, which is collected by filtration, washed with water and dried under vacuum. A beige solid (1.42 g, 79%) is obtained. Analysis calculated for C10H7N3O: C, 64.86; H, 3.81; N, 22.69. Experimental: C, 64.44; H, 4.03; N, 22.98.
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five
Name
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Imidazo[1,2-a]quinoxalin-4(5H)-one in the context of excitatory amino acid receptors?

A1: Research has identified this compound derivatives as potential antagonists for excitatory amino acid receptors, particularly the glycine site on the NMDA receptor complex []. This is significant because excessive activation of NMDA receptors, which are crucial for learning and memory, is implicated in neurological disorders like stroke and epilepsy.

Q2: How does the structure of this compound relate to its activity at the glycine site of the NMDA receptor?

A2: While the provided research [] doesn't delve into the specific binding interactions, it highlights that the structure-activity relationship (SAR) for this compound derivatives doesn't directly mirror that of kynurenic acids, which are known glycine site antagonists. This suggests a distinct mode of interaction with the receptor. Further research exploring the SAR of this compound analogs is crucial for optimizing its affinity and selectivity for the glycine site.

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